(E)-7-allyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
3-methyl-7-prop-2-enyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-3-7-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-9-10-5-4-6-16-8-10/h3-6,8-9H,1,7H2,2H3,(H,18,20)(H,19,23,24)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBITDOIULUJFE-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CN=CC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CN=CC=C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-7-allyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family, characterized by its unique structural features which contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a purine base with an allyl group and a pyridinylmethylene hydrazine substituent. The presence of these functional groups enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiviral Properties : Some studies suggest that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
- Anticancer Activity : The compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Enzyme Inhibition : Preliminary data indicate that this compound could inhibit specific enzymes critical for pathogen survival or tumor growth.
The mechanism of action for this compound likely involves:
- Interaction with Nucleic Acids : The purine structure allows for base pairing and potential incorporation into nucleic acids.
- Enzyme Binding : The hydrazine moiety may enhance binding affinity to specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their potential therapeutic applications:
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects | |
| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties | |
| 9-Methyladenine | Methyl group at position 9 | Anticancer activity | |
| This compound | Allyl and pyridinylmethylene substituents | Antiviral, anticancer potential | This study |
Synthesis and Pharmacological Potential
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yield and purity.
Potential Applications
Given its structural features and biological activities, this compound holds promise for development as a lead candidate in drug discovery for treating viral infections and cancers. Its unique combination of substituents may enhance solubility and bioavailability compared to other purines.
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine-2,6-dione Derivatives
Substituent Effects on Physicochemical Properties
7-Octyl (Compound ): The octyl chain significantly increases lipophilicity (clogP ~4.0), favoring lipid bilayer penetration but possibly reducing aqueous solubility.
8-Hydrazinyl Modifications: Pyridin-3-ylmethylene (Target): The pyridine nitrogen enables hydrogen bonding and metal chelation, which may enhance interactions with enzymatic active sites containing transition metals (e.g., zinc-dependent proteases). 2-Hydroxyphenyl Ethylidene (Compound ): The phenolic -OH group introduces hydrogen-bond donor capacity and redox activity, possibly contributing to antioxidant properties or susceptibility to oxidation. Benzylidene (Compound ): The benzyl group facilitates π-π stacking with aromatic residues in proteins, improving binding affinity to hydrophobic pockets.
Hypothetical Pharmacological Implications
- Target Compound: The pyridine moiety may confer selectivity for kinases or receptors with polar active sites (e.g., adenosine A2A receptors). Allyl’s flexibility could favor entropic gains during binding.
- Compound : The octyl chain and phenolic group might enhance blood-brain barrier penetration, making it a candidate for neurological targets, though oxidative instability could limit therapeutic utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
